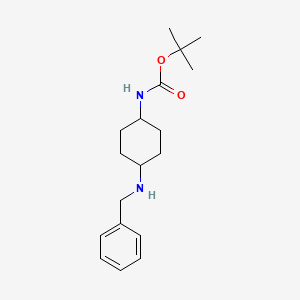

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate

Descripción general

Descripción

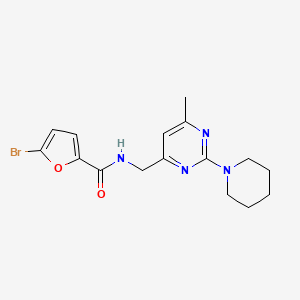

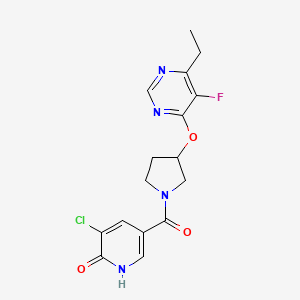

“tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound has a benzylamino group attached to a cyclohexyl ring, which is further connected to a carbamate group with a tert-butyl moiety .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” would consist of a cyclohexyl ring with a benzylamino group and a carbamate group attached. The carbamate group would further have a tert-butyl moiety attached to it .Chemical Reactions Analysis

Again, while specific reactions for “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” are not available, carbamates are known to undergo reactions such as hydrolysis, and reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” such as melting point, boiling point, density, molecular formula, molecular weight, and physical properties are not available in the sources I have access to .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The enantioselective synthesis of derivatives related to tert-Butyl (4-(benzylamino)cyclohexyl)carbamate plays a crucial role in developing potent antagonists for therapeutic targets, such as CCR2, which are integral in medicinal chemistry. For instance, an efficient synthesis pathway involves iodolactamization as a key step, highlighting the compound's utility in generating structurally complex molecules with high stereochemical control (Campbell et al., 2009).

Material Science and Sensory Materials

In the realm of material science, derivatives of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate contribute to the development of sensory materials. For example, benzothizole-modified carbazole derivatives demonstrate strong blue emissive properties and form organogels that can detect volatile acid vapors efficiently, showing potential in creating chemosensors and fluorescence-based detectors (Sun et al., 2015).

Direcciones Futuras

The future directions of “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” would depend on its applications. Carbamates have a wide range of applications in fields like medicine, agriculture, and biochemistry. The future research could focus on developing new synthesis methods, studying its reactions, or exploring new applications .

Propiedades

IUPAC Name |

tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUWOBLCVPXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)

![N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964206.png)

![2-Cyclopentyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2964213.png)

![6-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2964217.png)